Structural Differentiation of Demethylsonchifolin as a Unique Germacranolide
Demethylsonchifolin is a distinct germacranolide characterized by its specific (3aR,4R,11aR) stereochemistry and a (2Z)-2-methylbut-2-enoyl ester moiety [1]. While many melampolide-type sesquiterpene lactones, such as sonchifolin, uvedalin, and enhydrin, share a germacranolide core [2], Demethylsonchifolin is distinguished by the absence of a methyl group and the presence of a carboxylic acid group, which differentiates it from sonchifolin, a structurally related natural compound [3]. This structural difference is the basis for its unique predicted ADMET properties, including a Human Intestinal Absorption probability of 98.34% [4].
Sonchifolin: methyl ester, otherwise related germacranolide core
| Evidence Dimension | Stereochemistry and Functional Groups |
|---|---|
| Target Compound Data | Specific stereochemistry: (3aR,4R,11aR); Contains (2Z)-2-methylbut-2-enoyl ester and a carboxylic acid group. |
| Comparator Or Baseline | Sonchifolin and other melampolides (e.g., uvedalin, enhydrin) share a germacranolide core but differ in functional groups and esterification patterns. |
| Quantified Difference | The presence of a carboxylic acid group in Demethylsonchifolin, versus a methyl ester in sonchifolin, leads to distinct predicted properties. |
| Conditions | Comparative structural analysis based on IUPAC names, SMILES, and published literature. |
Why This Matters
The unique structure of Demethylsonchifolin dictates its distinct physicochemical and predicted ADMET profile, which is critical for experimental design and interpretation.
- [1] ChemWhat. (n.d.). DeMethylsonchifolin CAS#: 956384-55-7. ChemWhat Database. View Source
- [2] Inoue, A., et al. (1995). Antifungal melampolides from leaf extracts of Smallanthus sonchifolius. Phytochemistry, 39(4), 845-848. View Source
- [3] Kitai, Y., et al. (2015). New Sesquiterpene Lactone Dimer, Uvedafolin, Extracted from Eight Yacon Leaf Varieties (Smallanthus sonchifolius): Cytotoxicity in HeLa, HL-60, and Murine B16-F10 Melanoma Cell Lines. Journal of Agricultural and Food Chemistry, 63(46), 10156-10163. View Source
- [4] Plantaedb. (n.d.). Demethylsonchifolin. Plantaedb Compound Database. View Source
